Boc-gGlu(OtBu)-Cys(1)-OtBu.Boc-gGlu(OtBu)-Cys(1)-OtBu

Description

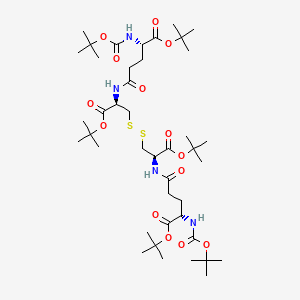

Boc-gGlu(OtBu)-Cys(1)-OtBu.Boc-gGlu(OtBu)-Cys(1)-OtBu is a dimeric peptide derivative featuring tert-butoxycarbonyl (Boc) and tert-butoxy (OtBu) protecting groups. The Boc group protects the α-amino group of glutamic acid (Glu), while the OtBu group protects the γ-carboxylic acid side chain. The cysteine (Cys) residue is likely protected at the thiol group, commonly with trityl (Trt) or other acid-labile groups . This compound is synthesized via solid-phase peptide synthesis (SPPS) or solution-phase coupling, with purification steps involving chromatography (e.g., PTLC, column chromatography) . Its structural complexity and dual protection make it valuable in peptide synthesis to prevent undesired side reactions during chain elongation .

Properties

Molecular Formula |

C42H74N4O14S2 |

|---|---|

Molecular Weight |

923.2 g/mol |

IUPAC Name |

tert-butyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-[[(2R)-1-[(2-methylpropan-2-yl)oxy]-3-[[(2R)-3-[(2-methylpropan-2-yl)oxy]-2-[[(4S)-5-[(2-methylpropan-2-yl)oxy]-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoyl]amino]-3-oxopropyl]disulfanyl]-1-oxopropan-2-yl]amino]-5-oxopentanoate |

InChI |

InChI=1S/C42H74N4O14S2/c1-37(2,3)55-31(49)25(45-35(53)59-41(13,14)15)19-21-29(47)43-27(33(51)57-39(7,8)9)23-61-62-24-28(34(52)58-40(10,11)12)44-30(48)22-20-26(32(50)56-38(4,5)6)46-36(54)60-42(16,17)18/h25-28H,19-24H2,1-18H3,(H,43,47)(H,44,48)(H,45,53)(H,46,54)/t25-,26-,27-,28-/m0/s1 |

InChI Key |

IUUKMHXZWKEFMJ-LJWNLINESA-N |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H](CCC(=O)N[C@@H](CSSC[C@@H](C(=O)OC(C)(C)C)NC(=O)CC[C@@H](C(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)C(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |

Canonical SMILES |

CC(C)(C)OC(=O)C(CCC(=O)NC(CSSCC(C(=O)OC(C)(C)C)NC(=O)CCC(C(=O)OC(C)(C)C)NC(=O)OC(C)(C)C)C(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

The predominant method for synthesizing Boc-gGlu(OtBu)-Cys(1)-OtBu involves Fmoc/Boc-based SPPS protocols. The process includes:

- Resin loading : Attachment of the first protected amino acid to a solid resin, such as 2-chlorotrityl chloride (2-CTC) resin, which offers mild cleavage conditions and high loading capacity (~0.62 mmol/g).

- Amino acid coupling : Using protected amino acids like Boc-Glu(OtBu)-OH and Boc-Cys(1)-OtBu with coupling agents such as HBTU or HATU, and bases like DIPEA to activate the carboxyl group and facilitate peptide bond formation.

- Deprotection : Removal of temporary protecting groups (e.g., Fmoc) using piperidine in DMF, while permanent side-chain protections (Boc, OtBu) remain intact until final cleavage.

- Cleavage and side-chain deprotection : Final peptide cleavage from resin and side-chain protecting group removal typically employ trifluoroacetic acid (TFA) mixtures, preserving sensitive residues.

Protection and Oxidation Strategies for Cysteine

- S-tert-butylmercapto (StBu) protection : Cysteine thiol groups are commonly protected as StBu to prevent premature disulfide formation during synthesis.

- Conversion to cysteic acid : Post-synthesis oxidation of StBu-protected cysteine residues to cysteic acid can be achieved using manganese oxidants or peroxidic acid oxidants, which simultaneously remove the StBu group and oxidize the thiol. This method simplifies the process and improves yield and purity.

Fragment Coupling and Convergent Synthesis

For complex peptides like Boc-gGlu(OtBu)-Cys(1)-OtBu dimers or related sequences, convergent synthesis approaches are employed:

- Fragment synthesis : Smaller peptide fragments are synthesized separately using SPPS with appropriate protection.

- Coupling fragments : Fragments are coupled in solution or on solid phase using coupling agents (e.g., HBTU, Cl-HOBt) at controlled temperatures (-5 to 10 °C) to ensure high coupling efficiency and minimize side reactions.

- Deprotection and purification : After coupling, protecting groups are removed, and the product is purified by precipitation and washing steps with acid and water.

Comparative Analysis of Preparation Methods

Detailed Protocol Example for Boc-gGlu(OtBu)-Cys(1)-OtBu Preparation

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Resin swelling and loading of first amino acid (e.g., Boc-Glu(OtBu)-OH) | 2-CTC resin, DCM, DIPEA, 6 h agitation | Resin loading ~0.62 mmol/g |

| 2 | Fmoc deprotection | 20% Piperidine in DMF, 2 × 10 min | Remove temporary Fmoc group |

| 3 | Coupling of Boc-Cys(StBu)-OtBu | HBTU/HOBt, DIPEA, DMF, 30 min to 4 h at 25-30 °C | Maintain thiol protection |

| 4 | Repeated cycles for elongation as needed | Same as step 3 | Ensure complete coupling |

| 5 | Final cleavage and side-chain deprotection | TFA cocktail (e.g., TFA/TIS/H2O), 2-3 h | Remove Boc, OtBu, StBu groups |

| 6 | Oxidation of cysteine to cysteic acid (if required) | Manganese oxidant or peroxidic acid, 4 °C, 60 min | Simultaneous deprotection and oxidation |

| 7 | Purification | Precipitation, washing with acid and water | Yields high purity product |

Research Findings and Optimization Notes

- Use of StBu as a cysteine protecting group allows for selective oxidation to cysteic acid with minimal side reactions, improving yield and purity.

- Coupling reactions at low temperatures (-5 to 10 °C) with Cl-HOBt and HBTU improve coupling efficiency and reduce racemization.

- Automated SPPS with optimized protocols (e.g., HATU coupling, double couplings for difficult residues) achieves elongation yields up to 87% per cycle, resulting in high overall purity.

- Fragment-based convergent synthesis reduces synthesis time for longer peptides and improves scalability.

- Side-chain protection with OtBu and Boc groups provides stability during synthesis and can be removed under mild acidic conditions without peptide backbone degradation.

Chemical Reactions Analysis

Types of Reactions

The compound “Boc-gGlu(OtBu)-Cys(1)-OtBu.Boc-gGlu(OtBu)-Cys(1)-OtBu” can undergo various chemical reactions, including:

Deprotection Reactions: The Boc and OtBu protecting groups can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA).

Oxidation: The cysteine residue can undergo oxidation to form disulfide bonds, which are important for the structural stability of peptides.

Substitution: The compound can participate in nucleophilic substitution reactions, where the protected groups are replaced by other functional groups.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) is commonly used for removing Boc and OtBu groups.

Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used to oxidize cysteine residues.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

Deprotected Peptide: Removal of Boc and OtBu groups yields the free peptide.

Disulfide-Linked Peptide: Oxidation of cysteine residues results in the formation of disulfide bonds.

Scientific Research Applications

The compound “Boc-gGlu(OtBu)-Cys(1)-OtBu.Boc-gGlu(OtBu)-Cys(1)-OtBu” has several scientific research applications:

Peptide Synthesis: It is used as an intermediate in the synthesis of more complex peptides and proteins.

Biological Studies: The compound is used in studies involving peptide-protein interactions, enzyme-substrate interactions, and receptor-ligand binding.

Drug Development: It serves as a building block for the development of peptide-based drugs and therapeutic agents.

Industrial Applications: The compound is used in the production of peptide-based materials and coatings.

Mechanism of Action

The mechanism of action of “Boc-gGlu(OtBu)-Cys(1)-OtBu.Boc-gGlu(OtBu)-Cys(1)-OtBu” depends on its specific application. In general, the compound interacts with molecular targets such as enzymes, receptors, or other proteins through its peptide backbone and functional groups. These interactions can modulate biological pathways and processes, leading to various effects.

Comparison with Similar Compounds

Structural and Functional Analogues

Boc-Glu(OtBu)-OH

- Structure: Monomeric Boc-protected Glu with OtBu on the γ-carboxyl group.

- Molecular Weight : 303.35 g/mol .

- Solubility: Soluble in DMSO (329.65 mM), DCM, and methanol .

- Applications : Building block for peptide synthesis; lacks cysteine, limiting its use in disulfide bond formation .

- Key Difference : The dimeric form includes cysteine, enabling applications in cyclic or branched peptides, unlike Boc-Glu(OtBu)-OH .

Glu(OtBu)-Lys(Boc)-Glu(OtBu)

- Structure : Tripeptide with Glu(OtBu) and Lys(Boc) residues.

- Molecular Weight : 616.74 g/mol .

- Purity : ≥95% (HPLC), similar to the dimer’s typical purity .

- Applications : Used in antipathogenic agent research; Lys(Boc) introduces a positively charged residue absent in the dimer .

- Key Difference : The dimer’s cysteine residue allows for thiol-mediated conjugation, unlike this tripeptide .

Boc-Glu(OtBu)-ONp

- Structure : Activated ester (p-nitrophenyl) derivative of Boc-Glu(OtBu).

- Molecular Weight: Not explicitly stated but higher due to the ONp group.

- Applications : Coupling agent for peptide bond formation; reactive ester group enables rapid conjugation, unlike the dimer’s stable tert-butyl protections .

- Key Difference : The dimer lacks an active ester, requiring coupling reagents like DIC/HOBt for further reactions .

Physicochemical Properties

- Solubility Note: The dimer’s larger size reduces solubility compared to monomeric derivatives .

Stability and Deprotection

Biological Activity

Boc-gGlu(OtBu)-Cys(1)-OtBu is a synthetic peptide compound that has garnered attention due to its potential biological activities. This article delves into the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

Boc-gGlu(OtBu)-Cys(1)-OtBu is a derivative of glutamic acid and cysteine, modified with tert-butyl ester groups that enhance its lipophilicity and stability. The presence of the Boc (tert-butyloxycarbonyl) protecting group allows for controlled reactivity during peptide synthesis. The specific structure can be summarized as follows:

- Chemical Formula : C₁₄H₂₃N₃O₈S

- Molecular Weight : 391.48 g/mol

The biological activity of Boc-gGlu(OtBu)-Cys(1)-OtBu primarily relates to its interactions with various biological targets:

- Enzyme Inhibition : Studies indicate that compounds similar to Boc-gGlu(OtBu)-Cys(1)-OtBu can inhibit proteolytic enzymes, which may enhance their stability in gastrointestinal environments. For instance, the compound has shown potential inhibitory effects on trypsin, a key digestive enzyme, prolonging its half-life in simulated intestinal fluid (SIF) .

- Cellular Uptake : The lipophilic nature of the tert-butyl esters may facilitate cellular uptake, allowing for enhanced bioavailability and efficacy in therapeutic applications.

Antioxidant Properties

Research indicates that peptides containing cysteine residues exhibit antioxidant properties due to the thiol group (-SH) present in cysteine. This property allows them to scavenge free radicals and reduce oxidative stress, which is crucial in various biological processes.

Antimicrobial Activity

Peptides derived from cysteine and glutamic acid have been studied for their antimicrobial properties. These compounds can disrupt bacterial membranes or inhibit essential bacterial functions, making them potential candidates for developing new antimicrobial agents.

Case Studies and Research Findings

- Stability Studies : In a systematic analysis of peptide stability, Boc-gGlu(OtBu)-Cys(1)-OtBu demonstrated significant resistance to enzymatic degradation in both gastric and intestinal environments. The compound's half-life in SIF was notably extended compared to other peptides lacking similar modifications .

- In Vivo Studies : Preliminary studies involving animal models suggest that Boc-gGlu(OtBu)-Cys(1)-OtBu exhibits dose-dependent biological activity. For example, in pain models where peptides were administered, compounds with structural similarities showed significant analgesic effects .

- Comparative Analysis : A comparative study involving various cysteine-containing peptides highlighted that Boc-gGlu(OtBu)-Cys(1)-OtBu outperformed many traditional peptides in terms of stability and bioactivity under physiological conditions .

Data Tables

| Property | Value |

|---|---|

| Molecular Weight | 391.48 g/mol |

| Chemical Formula | C₁₄H₂₃N₃O₈S |

| Half-life in SGF | > 24 hours |

| Half-life in SIF | 16.3 ± 2.7 hours |

| Antioxidant Activity | Yes |

| Antimicrobial Activity | Yes |

Q & A

Q. What are the recommended storage conditions and solvent compatibility for Boc-gGlu(OtBu)-Cys(1)-OtBu to maintain stability during experimental workflows?

- Methodological Answer : Store the compound at -20°C in anhydrous DMSO (prepare stock solutions at 100 mg/mL). Avoid aqueous buffers or protic solvents to prevent premature deprotection of tert-butyl (OtBu) groups. For experimental use, aliquot the solution to minimize freeze-thaw cycles. Confirm stability via periodic HPLC analysis (C18 column, acetonitrile/water gradient). Table 1: Key Stability Parameters

| Parameter | Value |

|---|---|

| Solvent | DMSO |

| Solubility | 100 mg/mL (329.65 mM) |

| Storage Temperature | -20°C |

| Degradation Pathway | Hydrolysis of OtBu groups |

Q. How can researchers optimize the synthesis of Boc-gGlu(OtBu)-Cys(1)-OtBu to minimize side reactions?

- Methodological Answer : Use low-temperature coupling (0–4°C) with HOBt/DIC activation to reduce racemization. Monitor reaction progress by TLC (silica gel, EtOAc/hexane 3:7, UV detection). Purify via silica column chromatography (gradient elution: hexane to EtOAc). Characterize intermediates by H NMR (400 MHz, CDCl) to confirm tert-butyl group integrity. For cysteine protection, employ Trt (trityl) to avoid disulfide formation.

Advanced Research Questions

Q. What analytical techniques resolve stereochemical uncertainties in Boc-gGlu(OtBu)-Cys(1)-OtBu derivatives?

- Methodological Answer : Combine X-ray crystallography (single-crystal diffraction, SHELXL refinement) and 2D NMR (HSQC, NOESY). Grow crystals via vapor diffusion (hexane/ether, 4°C). For NMR, use C DEPT-135 to assign quaternary carbons. Compare experimental CD spectra with DFT-calculated electronic transitions to confirm absolute configuration. For challenging cases, employ Mosher ester analysis.

Q. How should researchers address discrepancies between theoretical and observed mass spectrometry data for tert-butyl-protected intermediates?

- Methodological Answer : Perform high-resolution ESI-MS to detect fragmentation artifacts (e.g., tert-butyl loss: Δm/z = -56.06). Use isotopic pattern analysis to distinguish [M+H] from adducts. Confirm via MALDI-TOF (DHB matrix, reflectron mode). For persistent ambiguities, synthesize a deuterated analog or employ tandem MS/MS (CID fragmentation). Cross-validate with H-C HMBC to correlate protons with carbonyl carbons.

Q. What methodologies assess thermal stability and decomposition pathways of Boc-gGlu(OtBu)-Cys(1)-OtBu under synthetic conditions?

- Methodological Answer : Conduct thermogravimetric analysis (TGA) under nitrogen (10°C/min ramp, 25–400°C) to identify mass loss events. Pair with differential scanning calorimetry (DSC) to detect exothermic decomposition. Analyze evolved gases via FT-IR or GC-MS. For kinetic studies, use isothermal TGA at 150°C and model degradation with the Flynn-Wall-Ozawa method. Compare with accelerated stability testing (40°C/75% RH for 4 weeks).

Data Contradiction Analysis

Q. How can conflicting NMR data on tert-butyl group environments be resolved during characterization?

- Methodological Answer : Perform variable-temperature NMR (VT-NMR) to distinguish dynamic effects (e.g., rotameric equilibria) from structural heterogeneity. Use H-H COSY and H-C HSQC to assign overlapping signals. For tert-butyl splitting, compare with crystallographic data (e.g., C–O bond lengths from X-ray: 1.45–1.49 Å). If ambiguity persists, synthesize a selectively deuterated analog or employ computational NMR prediction (DFT/B3LYP/6-31G*).

Methodological Workflow Table

Q. Table 2: Experimental Design for Structural Confirmation

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.